3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structural Characterization of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
X-ray Crystallographic Analysis of Molecular Geometry
The crystal structure of related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives reveals critical geometric parameters. For example, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one crystallizes in the space group P-1, with unit cell parameters a = 8.796(1) Å, b = 10.531(1) Å, and c = 10.680(1) Å. Key features include:
- Planar pyrazolo-pyrimidine core : The fused bicyclic system adopts a near-planar geometry, stabilized by conjugation.
- Hydrogen bonding : Intermolecular hydrogen bonds between the lactam oxygen and adjacent nitrogens form R²₂(9) rings, creating chains parallel to the crystallographic c-axis.
- π-π stacking interactions : Aromatic stacking between pyrimidine rings contributes to supramolecular organization.
Table 1: X-ray Crystallographic Data for Analogous Compounds
| Parameter | Value (Å or °) | Source |
|---|---|---|
| Space group | P-1 | |
| a | 8.796(1) | |
| b | 10.531(1) | |
| c | 10.680(1) | |
| C=O bond length | ~1.23 Å (typical) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
NMR data for this compound and derivatives highlight distinct chemical environments:
1H NMR Characteristics
- Methyl groups : Singlet signals at δ 2.3–2.5 ppm for the 3- and 5-methyl substituents.
- Pyrazole and pyrimidine protons : Downfield shifts for aromatic protons (δ 6.0–8.5 ppm), influenced by ring current effects.
- Lactam proton : Broad singlet at δ ~12.0 ppm (DMSO-d₆), absent in deuterated solvents.
Table 2: Representative 1H NMR Shifts
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| 3-CH₃ | 2.31–2.57 | Singlet | |
| 5-CH₃ | 2.42–2.58 | Singlet | |
| Pyrimidine H-6 | 6.0–6.5 | Singlet | |
| Lactam NH (DMSO-d₆) | ~12.2 | Broad |
13C NMR Assignments
- Carbonyl carbon : δ ~155–160 ppm (C=O).
- Pyrazole carbons : δ 90–110 ppm (sp² carbons).
- Methyl carbons : δ ~14–25 ppm (sp³ carbons).
Table 3: 13C NMR Shifts
| Carbon Type | δ (ppm) | Source |
|---|---|---|
| C=O (lactam) | 155–160 | |
| Pyrazole C-3 | 90–95 | |
| Pyrimidine C-6 | 100–105 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures
Infrared (IR) Analysis
Key absorption bands include:
- C=O stretch : Strong peak at ~1700 cm⁻¹.
- Aromatic C-H stretches : Peaks at 3000–3100 cm⁻¹.
- N-H stretch : Broad peak at ~3400 cm⁻¹ (lactam NH).
Table 4: IR Absorption Bands
| Vibration | Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| C=O (lactam) | 1685–1713 | Strong | |
| Aromatic C-H | 3000–3100 | Medium | |
| N-H (lactam) | 3200–3500 | Broad |
UV-Vis Spectral Features
The UV-Vis spectrum typically shows:
- π → π* transitions : Absorption maxima at ~250–300 nm (pyrazolo-pyrimidine core).
- n → π* transitions : Weak peaks near 350–400 nm (lactam carbonyl).
Table 5: UV-Vis Absorption Data
| Transition Type | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Source |
|---|---|---|---|
| π → π* (core) | 250–300 | 10,000–15,000 | |
| n → π* (C=O) | 350–400 | 1,000–3,000 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) data confirm the molecular ion at m/z 163.18 [M+H]⁺. Fragmentation pathways include:
- Loss of methyl groups : Peaks at m/z 148 (M-CH₃) and 135 (M-2CH₃).
- Cleavage of the lactam ring : Formation of m/z 134 ([C₆H₅N₃O]⁺).
Table 6: Key MS Fragmentation Ions
| Fragment Ion | m/z (Relative Intensity) | Source |
|---|---|---|
| [M+H]⁺ | 163.18 (100%) | |
| [M-CH₃]⁺ | 148 (70%) | |
| [C₆H₅N₃O]⁺ | 134 (50%) |
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZWZNZTASGOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the reaction of 5-amino-3,4-dimethylpyrazole with ethyl acetoacetate in the presence of acetic acid can yield the desired compound . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 7-position carbonyl group enables SNAr displacement under basic conditions. Key findings include:
-
Reaction with hydrazine hydrate in ethanol yields 7-hydrazinyl derivatives (92% efficiency) through chloride displacement .
-
Microwave-assisted reactions with cinnamoyl derivatives show regioselective amination at the 7-position, avoiding competing 5-substitution pathways .
Table 1: SNAr Reactivity with Selected Nucleophiles
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, rt, 2 hr | 7-Hydrazinyl derivative | 92% | |
| Benzylidene malononitrile | Microwave, 120°C, 20 min | 7-Aminopyrazolo[1,5-a]pyrimidine | 85-91% |
Oxidative Halogenation
A one-pot protocol enables efficient 3-halogenation using sodium halides (X = Cl, Br, I):
-
Cyclocondensation : Amino pyrazoles + enaminones → Pyrazolo[1,5-a]pyrimidine core (K₂S₂O₈ catalyst) .
-
Halogenation : NaX/K₂S₂O₈ system introduces halogens at C3 in aqueous conditions .
Key Advantages :
-
Broad functional group tolerance (electron-withdrawing/donating substituents compatible)
Cyclization and Ring Expansion
The compound participates in annulation reactions to form polycyclic systems:
3.1. With Enaminones/Chalcones
-
Forms 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones via butyrolactone ring opening .
-
Regioselectivity confirmed by X-ray diffraction, favoring angular over linear isomers .
3.2. With Heterocyclic Amines
Reaction with 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate yields fused systems:
Tautomerism-Driven Reactivity
The 7(4H)-one moiety exhibits keto-enol tautomerism, influencing reaction pathways:
-
Keto form dominates in polar solvents, activating C3 for electrophilic attacks.
-
Enol form facilitates metal coordination in catalytic systems, though understudied in current literature .
Condensation Reactions
With (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones :
-
Microwave irradiation (150°C, 15 min) produces 7-aryl derivatives .
-
No observable 5-aryl isomers due to electronic directing effects .
Critical Factors :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family, including 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibit promising anticancer properties. A study demonstrated that derivatives of this compound were screened for their activity against human breast cancer cell lines (MDA-MB-231) using the MTT assay. While initial findings showed no significant growth inhibition, further structural modifications have led to the development of more potent analogues with improved efficacy against various cancer types .
Antituberculosis Potential
Another notable application is its identification as a potential lead compound for antitubercular activity. High-throughput screening revealed that certain derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibited substantial activity against Mycobacterium tuberculosis, with low cytotoxicity in macrophage models. The mechanism of action for these compounds was found to be distinct from traditional antitubercular agents, indicating a unique pathway that could be exploited for therapeutic development .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It shows potential in modulating biochemical pathways by inhibiting specific enzymes involved in cell proliferation and inflammation. For instance, certain studies have highlighted its ability to inhibit kinases and phosphodiesterases, which are crucial in various signaling pathways associated with cancer and inflammatory diseases .
Antimicrobial Properties
Research has also explored the antimicrobial effects of pyrazolo[1,5-a]pyrimidine derivatives. A series of compounds synthesized from this scaffold demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions utilizing strong bases and specific solvents to enhance reaction yields. Variations in the synthetic route can lead to different biological activities based on structural modifications .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Sodium hydride | DMF/DMSO |
| 2 | Cyclization | Appropriate amines | Heat |
| 3 | Purification | Chromatography | Varies |
Industrial Applications
Beyond medicinal chemistry, this compound is also being explored for industrial applications such as material science and catalysis. Its unique chemical structure allows it to serve as a building block for synthesizing complex materials and as a ligand in coordination chemistry .
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
-
Case Study 1: Anticancer Screening
A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and screened against multiple cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics . -
Case Study 2: Antitubercular Activity
A series of compounds derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one were tested for their ability to inhibit Mycobacterium tuberculosis. The study identified key structural features that contributed to increased potency against the pathogen while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer therapy, the compound may induce apoptosis by affecting mitochondrial membrane potential and increasing reactive oxygen species levels . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 5,7-Difluoromethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 7 position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- CAS Number : 98488-10-9
The compound's structure features a pyrazolo ring fused with a pyrimidine moiety, which is essential for its biological activity.
This compound primarily targets mitochondrial functions. The compound is delivered into mitochondria where it influences several biochemical pathways:
- Energy Production : It modulates mitochondrial respiration and ATP synthesis.
- Cell Differentiation and Apoptosis : It plays a role in regulating cell survival and apoptosis through mitochondrial signaling pathways.
- Signal Transmission : The compound may affect intracellular signaling cascades that are crucial for cancer cell proliferation and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines, including MDA-MB-231 (breast cancer) and HCV NS5B RNA-dependent RNA polymerase assays .
- Mechanistic Insights : The compound's action involves the inhibition of tumor cell growth by inducing apoptosis and disrupting mitochondrial functions. This has been linked to its ability to interfere with energy metabolism in cancer cells .
Other Biological Activities
Beyond anticancer properties, this compound has shown:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial and fungal strains.
- Enzymatic Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders .
Case Studies and Experimental Results
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how is purity ensured?
The compound is synthesized via cyclocondensation of ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with 3-alkyl-1H-pyrazol-5-amine in acetic acid under reflux (5–6 hours). Purification involves column chromatography (e.g., 100% DCM) or trituration with ethyl acetate/petroleum ether, yielding 42–59% purity. Analytical validation includes ¹H/¹³C NMR (e.g., δ 2.34 ppm for methyl groups), HRMS (e.g., [M + H]+ = 254.1293), and IR spectroscopy (C=O stretch at 1665 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : Detection of aromatic protons (δ 7.42–6.00 ppm) and methyl groups (δ 2.34–2.53 ppm).
- HRMS : Confirmation of molecular weight with <3.3 ppm deviation from calculated values.
- TLC : Monitoring reaction progress using 100% DCM (Rf = 0.11).
- IR : Identification of functional groups (e.g., C=O at 1665 cm⁻¹, N-H at 3251 cm⁻¹) .
Q. How is the stability of this compound assessed under experimental conditions?
Stability is evaluated via:
- Thermogravimetric analysis (TGA) : To assess decomposition points.
- Solvent compatibility tests : Using DCM, THF, or ethyl acetate to avoid recrystallization issues.
- Long-term storage studies : Under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the synergistic cytotoxicity of 3,5-Dimethylpyrazolo derivatives with cold atmospheric plasma (CAP) in glioblastoma?
Studies using U-251 MG cells show CAP-induced ROS generation (measured via H2DCFDA assay) enhances the compound’s cytotoxicity. Cells are pre-treated with 25 μM H2DCFDA, exposed to CAP (75 kV, 30 s), and analyzed for ROS accumulation and apoptosis. Synergy is quantified via combination indices (CI <1) using CompuSyn software .
Q. How do structural modifications at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidinone core affect Kv7.2 potassium channel activation?
QSAR models (rm² >0.85) reveal that 3,5-dimethyl substitution enhances binding affinity to Kv7.2 by stabilizing hydrophobic interactions. Electrophysiological assays (e.g., patch-clamp on HEK293 cells) confirm EC₅₀ values <1 μM for derivatives with bulky alkyl groups (e.g., isopropyl), while polar substituents reduce activity .
Q. What computational strategies are used to design selective TYK2/JAK inhibitors based on this compound?
Docking studies (AutoDock Vina) and MD simulations (GROMACS) identify hydrogen bonding with TYK2’s Glu966 and hydrophobic interactions with Leu905. Derivatives with electron-withdrawing groups (e.g., -CF₃) show >50-fold selectivity over JAK1/2 in enzymatic assays (IC₅₀ <10 nM) .
Q. How are contradictions in synthetic yields resolved for this compound derivatives?
Yield discrepancies (e.g., 42% vs. 59%) arise from solvent choice (acetic acid vs. ethanol) and purification methods (column chromatography vs. trituration). Optimization studies recommend refluxing in acetic acid with excess amine (1.2 eq.) and using silica gel with 100% DCM for higher recovery .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
